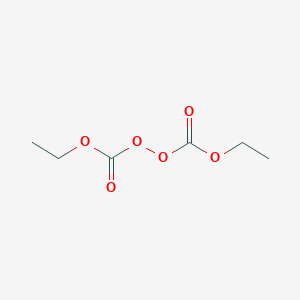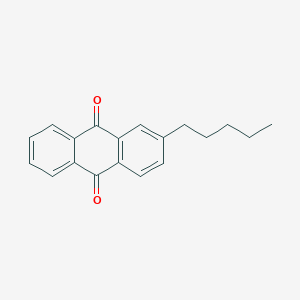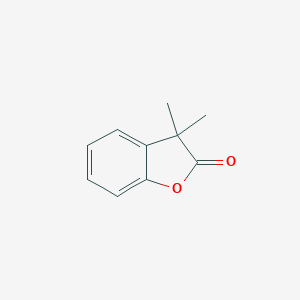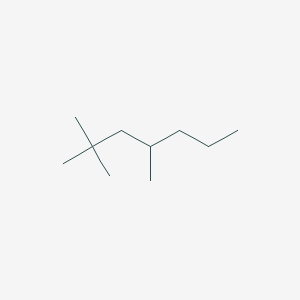
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction is carried out in methanol, and the product is recrystallized to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced back to its nitro derivative.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, typical of quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylhydrazine are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-nitroquinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound generates reactive oxygen species, which cause oxidative damage to cellular components, including DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxyamino)quinoline 1-oxide: A closely related compound with similar chemical properties.
Quinoxaline 1,4-di-N-oxides: These compounds share the N-oxide functional group and exhibit similar biological activities.
Uniqueness
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts and generate reactive oxygen species sets it apart from other quinoline derivatives .
Propriétés
Numéro CAS |
13442-09-6 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-9(11-13)4-5-12(14)10(8)6-7/h2-6,13-14H,1H3 |
Clé InChI |
WNAQAYBGPAAPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
Synonymes |
7-METHYL-4-HYDROXYLAMINOQUINOLINE1-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)










